5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID
Description
5-[(Adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid is a benzoic acid derivative featuring a sulfamoyl group at the 5-position substituted with an adamantane moiety and a chlorine atom at the 2-position. The sulfamoyl group (-SO₂NH-) acts as a versatile pharmacophore, enabling hydrogen bonding and electrostatic interactions. The chlorine substituent at position 2 may influence electronic effects (e.g., resonance withdrawal) and steric hindrance, modulating reactivity or biological activity.
Properties
IUPAC Name |
5-(1-adamantylsulfamoyl)-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c18-15-2-1-13(6-14(15)16(20)21)24(22,23)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12,19H,3-5,7-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPIDSHXIYBBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID typically involves multiple steps starting from adamantane derivatives. One common method involves the sulfonation of adamantane to introduce the sulfamoyl group, followed by chlorination and subsequent coupling with a benzoic acid derivative . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The compound can be reduced to modify the sulfamoyl or chlorobenzoic acid moieties.
Substitution: The chlorine atom in the benzoic acid ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, adamantyl derivatives, and sulfamoyl-modified compounds. These products can exhibit different physical and chemical properties, making them useful for specific applications .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: It has shown promise in biological studies due to its stability and ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorobenzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with specific receptors or pathways .
Comparison with Similar Compounds
Data Tables
Table 1. Structural Comparison of Sulfamoyl-Benzoic Acid Derivatives
| Compound CAS | Substituent Type | Key Features | Potential Applications |
|---|---|---|---|
| 328028-05-3 | 3-Chloro-4-methylphenyl | Moderate hydrophobicity, halogenated | Antibacterial agents |
| 327079-55-0 | 4-Methanesulfonylphenyl | Strongly electron-withdrawing, polar | Enzyme inhibitors (e.g., kinases) |
| 380432-27-9 | 5-Chloro-2,4-dimethoxyphenyl | Mixed electronic effects, steric hindrance | Anticancer candidates |
| Hypothetical | Adamantan-1-yl | High rigidity, lipophilic | CNS-targeted therapeutics |
Biological Activity
5-[(Adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid, also known by its CAS number 1017464-69-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiviral properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
5-[(Adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid has the molecular formula and a molecular weight of 365.86 g/mol. The compound features an adamantane moiety linked to a sulfamoyl group and a chlorobenzoic acid structure, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.86 g/mol |
| CAS Number | 1017464-69-5 |
| Structure | Structure |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to sulfamoyl derivatives, particularly against dengue virus (DENV). A study demonstrated that adamantane-benzsulfonamide hybrids exhibited significant anti-DENV serotype 2 activity with IC50 values around and low cytotoxicity (CC50 < ) . The presence of the adamantane moiety is believed to enhance the antiviral efficacy by improving the compound's interaction with viral proteins.
The proposed mechanism of action for these compounds involves inhibition of the DENV2 NS2B/NS3 protease, which is crucial for viral replication. Molecular docking studies indicated that these compounds form significant interactions with key residues in the active site of the protease, suggesting a competitive inhibition model .
Structure-Activity Relationship (SAR)
The effectiveness of 5-[(adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid can be attributed to its structural components:
- Adamantane Moiety : Enhances lipophilicity and potentially increases cell membrane permeability.
- Sulfamoyl Group : Contributes to the bioactivity by interacting with target proteins.
- Chlorobenzoic Acid : May affect binding affinity and selectivity towards viral targets.
Case Studies
- Dengue Virus Inhibition : A comparative study involving various adamantane derivatives showed that those with sulfamoyl modifications had superior antiviral activity against DENV compared to their parent compounds . The study emphasized the importance of structural modifications in enhancing biological activity.
- Cytotoxicity Assessment : In vitro assays indicated that while several derivatives exhibited potent antiviral effects, they maintained low cytotoxicity levels, making them suitable candidates for further development as therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for 5-[(Adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves sulfamoylation of 2-chlorobenzoic acid derivatives using adamantane-1-sulfonamide under controlled conditions. Key steps include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance sulfonamide reactivity.
- Catalysis: Employ triethylamine or DMAP to facilitate nucleophilic substitution .
- Purification: Column chromatography (silica gel, chloroform:methanol 7:3) or recrystallization from ethanol/water mixtures improves purity .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Solvent | DMF | 65–75% | |
| Temperature | 80–100°C (reflux) | 70–80% | |
| Catalyst | Triethylamine | 60–70% |
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- FT-IR: Identify sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functional groups .
- NMR: Use H and C NMR to confirm adamantane ring protons (δ 1.6–2.1 ppm) and aromatic chlorinated protons (δ 7.2–8.1 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 395.08) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Computational Setup: Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to calculate:
- HOMO-LUMO gaps to predict charge transfer behavior .
- Electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Validation: Compare computed IR/NMR spectra with experimental data to refine theoretical models .
Q. Table 2: DFT-Derived Electronic Properties
| Property | Calculated Value | Experimental Value | Reference |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | N/A | |
| Dipole Moment (Debye) | 3.8 | N/A |
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Experimental Replication: Standardize assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) across cell lines (e.g., HEK293 vs. HeLa) .
- Variable Control: Account for solvent effects (DMSO concentration ≤0.1%) and pH stability (carboxylic acid group pKa ~2.5) .
- Statistical Analysis: Use ANOVA with post-hoc Tukey tests to validate significance thresholds (p < 0.05) .
Q. What methodologies are recommended for studying environmental fate and degradation pathways of this compound?
Methodological Answer:
- Hydrolysis Studies: Monitor degradation in aqueous buffers (pH 2–12) at 25–50°C using HPLC-MS to detect benzoic acid derivatives .
- Photolysis: Exclude compounds to UV-Vis light (λ = 254 nm) and quantify byproducts via LC-QTOF .
- Ecotoxicity Assays: Use Daphnia magna or algal models to assess acute toxicity (EC50) .
Q. Methodological Framework Integration
Q. How can a theoretical framework guide the design of experiments involving this compound?
Methodological Answer:
- Conceptual Linkage: Align studies with the "structure-activity relationship" (SAR) theory to rationalize bioactivity .
- Hypothesis Testing: For example, test whether adamantane’s lipophilicity enhances blood-brain barrier penetration in neuroactive studies .
- Iterative Refinement: Use failed hypotheses to refine synthetic pathways (e.g., modifying sulfamoyl substituents) .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data between computational models and experimental results?
Methodological Answer:
- Error Source Identification: Check for solvent polarity effects in NMR or basis set limitations in DFT .
- Cross-Validation: Compare results with analogous compounds (e.g., 2-chloro-5-sulfamoylbenzoic acid derivatives) .
- Collaborative Peer Review: Share raw data via platforms like PubChem or Zenodo for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
